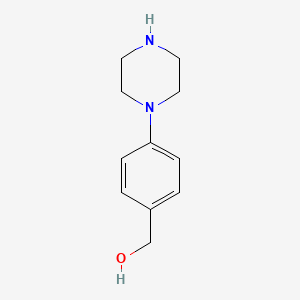

4-(1-Piperazinyl)benzylalcohol

Description

Significance of Piperazine (B1678402) Derivatives in Medicinal Chemistry and Drug Discovery

Piperazine derivatives are a cornerstone of modern medicinal chemistry, valued for their structural versatility and wide range of pharmacological activities. museonaturalistico.itwisdomlib.org The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions, a feature that imparts several advantageous properties for drug design. bohrium.comnih.gov These properties include a large polar surface area and the capacity for hydrogen bonding, which can lead to improved water solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. bohrium.comnih.gov

The piperazine nucleus is a privileged scaffold found in numerous clinically successful drugs, demonstrating its broad therapeutic applicability. museonaturalistico.itresearchgate.net Its derivatives have been developed to target a wide array of conditions, showcasing the scaffold's ability to be fine-tuned for specific biological interactions. researchgate.net The two nitrogen atoms in the ring are amenable to various chemical modifications, allowing for the strategic optimization of a compound's potency, selectivity, and pharmacokinetic profile during the lead optimization phase of drug discovery. nih.govresearchgate.net

The diverse biological activities associated with piperazine derivatives are a testament to their significance. Researchers have successfully synthesized piperazine-containing compounds with applications across multiple disease areas. museonaturalistico.itresearchgate.net

Table 1: Documented Biological Activities of Piperazine Derivatives

| Biological Activity | Description | Example Compounds/Drug Classes | Citations |

|---|---|---|---|

| Central Nervous System (CNS) Effects | Includes antidepressant, antipsychotic, and anxiolytic activities. The piperazine moiety is common in drugs targeting neurotransmitter receptors and transporters. | Antidepressants (e.g., Amoxapine), Antipsychotics (e.g., Bifeprunox) | museonaturalistico.it, researchgate.net |

| Antimicrobial | Effective against a range of pathogens, including bacteria (Gram-positive and Gram-negative), fungi, and parasites. | Antibiotics (e.g., Ciprofloxacin), Antifungals (e.g., Itraconazole) | researchgate.net, nih.gov, ijpras.com, researchgate.net |

| Anticancer | Derivatives have shown the ability to inhibit cancer cell growth through various mechanisms. | Tyrosine kinase inhibitors (e.g., Imatinib) | researchgate.net, bohrium.com |

| Antihistaminic | Used to treat allergy symptoms by blocking histamine (B1213489) receptors. | Antihistamines (e.g., Cyclizine, Oxatomide) | researchgate.net |

| Anti-inflammatory | Compounds have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6. | Experimental Flavone Derivatives | nih.gov |

| Antiviral | The scaffold is present in certain agents used to treat viral infections. | HIV protease inhibitors (e.g., Indinavir) | researchgate.net |

Role of 4-(1-Piperazinyl)benzylalcohol as a Research Tool in Neurobiology and Pharmacology

While this compound itself is not typically the final active pharmaceutical ingredient, it functions as a crucial research tool, primarily as a foundational scaffold or synthetic intermediate for developing more complex and potent analogues. Its structure provides a well-defined starting point for structure-activity relationship (SAR) studies aimed at discovering novel agents for neurobiological and pharmacological targets.

Research has extensively focused on derivatives of this core structure, demonstrating its utility in generating compounds with significant activity, particularly in the field of neuropharmacology. By modifying the this compound template, scientists have been able to probe the structural requirements for interacting with specific receptors and transporters in the central nervous system.

Table 2: Research Findings on Analogues of this compound

| Research Area | Analogue/Derivative Class | Key Findings | Citations |

|---|---|---|---|

| Antidepressant Activity | 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives | Synthesized compounds displayed potent serotonin (B10506) (5-HT) reuptake inhibition in vitro. The lead compound showed antidepressant effects in in-vivo models. | nih.gov |

| Antidepressant Activity | 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives | Novel synthesized derivatives significantly shortened immobility time in behavioral tests in mice, suggesting specific antidepressant-like effects. | researchgate.net |

| Pain and Nociception | Benzylpiperazine derivatives | Designed compounds showed high affinity and selectivity for σ1 receptors, which are known to modulate pain signaling. A lead compound demonstrated significant antinociceptive effects in vivo. | nih.gov, acs.org |

| Chemical Synthesis | 2-chloro-4-(1-piperazinyl)benzyl alcohol | This halogenated analogue was identified as a microbial fermentation product, highlighting its role as a stable chemical entity and intermediate. | google.com |

Contextualization within Benzyl (B1604629) Alcohol and Piperazine Chemical Classes

The chemical identity of this compound is defined by the fusion of two important chemical classes: benzyl alcohols and piperazines.

Piperazine Class : As a heterocyclic amine, piperazine is characterized by its six-membered ring containing two nitrogen atoms in a 1,4-arrangement. drugbank.com This structure is not only a versatile synthetic handle but also a key pharmacophore in its own right. Its basic nature and ability to participate in hydrogen bonding often enhance the pharmacokinetic properties of a drug molecule. bohrium.comnih.gov

Benzyl Alcohol Class : Benzyl alcohol consists of a benzene (B151609) ring substituted with a hydroxymethyl (-CH2OH) group. ontosight.ai This functional group can be a site for further chemical modification, such as esterification, or can participate in interactions with biological targets. mdpi.com Derivatives of benzyl alcohol are investigated for a wide range of biological activities, from antimicrobial to neuroprotective effects. ontosight.ainih.gov

In this compound, these two classes are combined. The piperazine ring is attached at the fourth position (para) of the benzyl alcohol's phenyl ring. This specific arrangement places the piperazine moiety, known for its frequent use in CNS-active drugs, and the benzyl alcohol group at opposite ends of the benzene ring, creating a scaffold with distinct regions for potential receptor interaction and further chemical elaboration. ontosight.ai

Research Imperatives and Future Directions for this compound Analogues

The existing body of research strongly indicates that the this compound scaffold is a promising starting point for the discovery of new therapeutic agents. The primary research imperative is the systematic exploration of its chemical space through the synthesis and biological evaluation of novel analogues. museonaturalistico.it Future work will likely focus on comprehensive structure-activity relationship (SAR) studies to design molecules with enhanced potency, selectivity, and improved drug-like properties. nih.gov

Key future directions include:

Target-Specific Design : Leveraging the known activities of its derivatives to design new analogues aimed at specific and high-value biological targets, such as serotonin transporters, dopamine (B1211576) transporters, and sigma receptors. nih.govnih.govebi.ac.uk

Pharmacokinetic Optimization : Modifying the core structure to fine-tune ADME properties, ensuring that potent compounds can reach their biological targets in effective concentrations. bohrium.comnih.gov

Expansion of Therapeutic Areas : While neurobiology is a major focus, the known anti-inflammatory and antimicrobial potential of piperazine derivatives suggests that analogues of this compound could be explored for these and other indications. nih.gov

Table 3: Future Research Directions for this compound Analogues

| Research Direction | Rationale and Approach | Target Therapeutic Area | Citations |

|---|---|---|---|

| Systematic SAR Studies | Synthesize analogues by modifying substituents on the second piperazine nitrogen and the aromatic ring to understand how these changes affect biological activity. | CNS disorders, Pain, Inflammation | nih.gov, mdpi.com |

| Bioisosteric Replacement | Replace the benzyl alcohol moiety with other functional groups to explore different binding interactions and improve metabolic stability. | CNS disorders, Infectious Diseases | museonaturalistico.it |

| Development of Selective Ligands | Fine-tune the scaffold to achieve high selectivity for specific receptor subtypes (e.g., σ1 vs σ2 receptors) to minimize off-target effects. | Neuropathic Pain, Psychiatric Disorders | nih.gov, acs.org |

| Hybrid Molecule Design | Combine the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action. | Cancer, Microbial Infections | ijpras.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-piperazin-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-9-10-1-3-11(4-2-10)13-7-5-12-6-8-13/h1-4,12,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXOTMSDWREREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626700 | |

| Record name | [4-(Piperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325796-35-8 | |

| Record name | [4-(Piperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1 Piperazinyl Benzylalcohol and Its Analogues

Fundamental Synthetic Routes to the 4-(1-Piperazinyl)benzylalcohol Scaffold

The construction of the this compound core relies on established organic reactions that allow for the regioselective introduction of substituents on both the piperazine (B1678402) and benzene (B151609) rings.

N-Alkylation Strategies for Piperazine Ring Functionalization

N-alkylation is a cornerstone of piperazine chemistry, enabling the introduction of the benzyl (B1604629) group. nih.gov A common approach involves the reaction of piperazine with a benzyl halide, such as 4-(chloromethyl)benzyl alcohol. acs.orgnih.gov This reaction is typically carried out in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction. acs.orgnih.gov The use of a catalyst, such as potassium iodide, can further facilitate the substitution. acs.orgnih.gov

Reductive amination represents another powerful strategy for N-alkylation. arkat-usa.orgmasterorganicchemistry.com This method involves the reaction of a piperazine derivative with an appropriate aldehyde, such as 4-formylbenzyl alcohol, in the presence of a reducing agent. arkat-usa.orgmasterorganicchemistry.com Sodium borohydride (B1222165) and its derivatives, like sodium cyanoborohydride, are frequently employed for this transformation due to their selectivity in reducing the intermediate iminium ion in the presence of the aldehyde. arkat-usa.orgmasterorganicchemistry.com

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology offers a greener alternative for N-alkylation, using alcohols as alkylating agents. osti.gov This process, often catalyzed by transition metals like ruthenium or cobalt, involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the piperazine. osti.govuni-bayreuth.de

| N-Alkylation Method | Reactants | Reagents/Catalysts | Key Features |

| Direct Alkylation | Piperazine, 4-(chloromethyl)benzyl alcohol | K₂CO₃, KI | Straightforward, common method. acs.orgnih.gov |

| Reductive Amination | Piperazine, 4-formylbenzyl alcohol | NaBH₄ or NaBH₃CN | Selective reduction of iminium intermediate. arkat-usa.orgmasterorganicchemistry.com |

| Borrowing Hydrogen | Piperazine, Benzyl alcohol | Ru or Co catalyst | Green chemistry approach, uses alcohol directly. osti.govuni-bayreuth.de |

Introduction of the Hydroxymethyl Group onto the Benzene Ring

The hydroxymethyl group (-CH₂OH) is a key functional group of the title compound. wikipedia.org Its introduction onto the benzene ring can be achieved through various synthetic transformations. A common strategy involves the reduction of a corresponding benzoic acid or benzaldehyde (B42025) derivative. For instance, a 4-(1-piperazinyl)benzaldehyde can be reduced to this compound using a reducing agent like sodium borohydride. google.com

Alternatively, the synthesis can start from a precursor already containing a hydroxymethyl group, such as 4-aminobenzyl alcohol. nih.gov This precursor can then be reacted to form the piperazine ring. For example, a four-step sequence involving enamine formation, oxidation, direct reductive amination, and cyclization has been used to synthesize quinolone esters starting from 4-aminobenzyl alcohol. nih.gov

Hydrogenolytic Debenzylation for Selective Deprotection and Functionalization

In multi-step syntheses, protecting groups are often employed to mask reactive functional groups. The benzyl group is a common protecting group for amines, including the piperazine nitrogen. google.com Hydrogenolytic debenzylation is a widely used method for the removal of such a group. google.comorganic-chemistry.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. organic-chemistry.org This process is highly selective and allows for the deprotection of the benzylamine (B48309) to yield the free amine, which can then be further functionalized. organic-chemistry.org This method is advantageous as it often proceeds in high yield and under mild conditions. organic-chemistry.org

Advanced Synthetic Approaches for Structural Elaboration

To create diverse libraries of this compound analogues for drug discovery, more advanced and efficient synthetic methods are employed.

Microwave-Assisted Synthesis in Benzylpiperazine Derivative Production

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. derpharmachemica.comd-nb.info In the synthesis of benzylpiperazine derivatives, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. acs.orgnih.govderpharmachemica.comd-nb.info For instance, the N-alkylation of piperazine with 4-(chloromethyl)benzyl alcohol can be efficiently carried out under microwave conditions, leading to excellent yields in a much shorter time frame. acs.orgnih.gov This technique is particularly valuable for the rapid generation of compound libraries for screening purposes. derpharmachemica.commdpi.com

| Reaction | Conventional Heating | Microwave-Assisted | Reference |

| N-alkylation of piperazine | Hours to days | 2 hours | acs.orgnih.gov |

| Synthesis of Schiff bases | - | Drastically reduced time, excellent yields | derpharmachemica.com |

| Synthesis of quinolone based s-triazines | 10-15 hours | Minutes | d-nb.info |

Coupling Reactions for Amide and Other Linker Formations

The secondary amine of the piperazine ring in this compound provides a convenient handle for further functionalization, most commonly through the formation of amide bonds. nih.gov Standard amide coupling reactions involve the activation of a carboxylic acid, for example, with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with the piperazine nitrogen. acs.orgnih.gov Other coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are also effective. nih.gov

These coupling strategies allow for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships. whiterose.ac.uktohoku.ac.jp For instance, coupling with different carboxylic acids can lead to the formation of diverse amide derivatives with potentially different biological activities. acs.orgnih.gov

Diastereoselective Synthesis of Alkylated Piperazines

The spatial arrangement of atoms is a critical determinant of a molecule's pharmacological profile. In piperazine derivatives, the presence of multiple stereocenters necessitates precise control during synthesis to isolate the desired diastereomer. Researchers have developed several powerful strategies to achieve high diastereoselectivity in the synthesis of alkylated piperazines.

A prominent and highly diastereoselective method involves the palladium-catalyzed intramolecular hydroamination of aminoalkenes. nih.govorganic-chemistry.org This approach is particularly effective for creating 2,6-disubstituted piperazines. nih.gov The process often begins with readily available amino acids, which are converted into cyclic sulfamidates. nih.govorganic-chemistry.org Nucleophilic displacement of these sulfamidates yields the aminoalkene precursors required for the key cyclization step. nih.gov The subsequent palladium-catalyzed hydroamination proceeds with excellent diastereoselectivity, strongly favoring the formation of trans-2,6-disubstituted piperazines. nih.govorganic-chemistry.org The stereochemistry of the trans product has been confirmed by X-ray crystallography, which also revealed that the piperazine ring tends to adopt a twist-boat conformation to minimize steric strain. nih.govrsc.org

Another effective strategy employs chiral auxiliaries to guide the stereochemical outcome. For instance, the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to α-amino sulfinylimines bearing Ellman's auxiliary has been used to produce enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. acs.org This method provides access to stereochemically defined piperazines containing trifluoromethyl groups, which are of significant interest in medicinal chemistry. acs.org

Multicomponent reactions, such as the Ugi reaction, followed by a cyclization step, also offer a pathway to complex, stereodefined piperazine structures. sid.iracs.org One-pot sequences combining the Ugi reaction with nucleophilic substitution and N-acylation have been shown to produce pyrrolopiperazine-2,6-diones with complete diastereoselectivity. acs.org

Furthermore, innovative post-synthesis methods can be used to control stereochemistry. A visible-light-mediated epimerization technique allows for the conversion of less stable anti diastereomers of 2,6-substituted piperazines into the more stable syn isomers with high yields and good stereoselectivities. nih.gov This process utilizes a hydrogen atom transfer (HAT) catalyst to achieve the desired stereochemical outcome. nih.gov

Table 1: Overview of Diastereoselective Synthesis Methods for Alkylated Piperazines

| Methodology | Key Reaction Step | Catalyst/Reagent | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Hydroamination | Intramolecular cyclization of an aminoalkene | Palladium catalyst | High diastereoselectivity for trans-2,6-disubstituted piperazines | nih.govorganic-chemistry.org |

| Chiral Auxiliary | Nucleophilic addition to α-amino sulfinylimine | Ruppert-Prakash reagent (TMSCF₃) with Ellman's auxiliary | Enantiomerically pure cis- and trans-piperazines | acs.org |

| Ugi/Cyclization Sequence | One-pot Ugi/nucleophilic substitution/N-acylation | Multicomponent reaction setup | Complete diastereoselectivity for pyrrolopiperazine-2,6-diones | acs.org |

| Photoredox Epimerization | Visible light-mediated hydrogen atom transfer (HAT) | Organic photocatalyst (e.g., 4CzIPN) and a thiol (e.g., methyl thioglycolate) | Conversion of anti to more stable syn diastereomers | nih.gov |

Innovative Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical production, are increasingly influencing synthetic route design. royalsocietypublishing.orgcore.ac.uk These principles advocate for practices such as preventing waste, maximizing atom economy, using safer solvents, and employing catalysis over stoichiometric reagents. royalsocietypublishing.org The synthesis of this compound provides a relevant case for applying these sustainable concepts, particularly through innovative catalytic methods.

Application of the "Borrowing Hydrogen" Methodology for Amination

A powerful strategy that aligns with green chemistry is the "Borrowing Hydrogen" (BH) methodology, also known as hydrogen autotransfer. nih.govnih.govmdpi.com This catalytic process enables the use of alcohols as alkylating agents for amines, producing water as the sole byproduct, which is a significant advantage over traditional methods that often require pre-activation of the alcohol and generate stoichiometric waste. nih.govnih.gov

The BH catalytic cycle typically involves three main steps:

Dehydrogenation: A transition metal catalyst temporarily removes hydrogen from a substrate alcohol, oxidizing it in situ to a more reactive aldehyde or ketone intermediate. nih.govcsic.es

Intermediate Reaction: The carbonyl intermediate undergoes a condensation reaction with an amine to form an imine. nih.gov

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final, more complex amine product and regenerating the catalyst for the next cycle. nih.govnih.gov

This methodology is exceptionally suited for the synthesis of this compound from piperazine and 1,4-benzenedimethanol (B118111). Ruthenium-based catalysts, in particular, have proven highly efficient for the amination of alcohols via the BH pathway. nih.gov Research has demonstrated that air-stable (phosphinoxazoline)Ru(II) complexes can effectively catalyze the regioselective mono-amination of diols. nih.gov This selectivity is crucial for synthesizing the target compound, where only one of the two alcohol groups of 1,4-benzenedimethanol should react with piperazine. The direct substitution of an alcohol's hydroxyl group using this method avoids the harsher conditions and waste products associated with converting the alcohol to a leaving group (e.g., an alkyl halide). nih.gov

Table 2: Catalytic Systems for Amination of Alcohols via Borrowing Hydrogen

| Catalyst System | Substrate Scope | Key Advantage | Reference |

|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ / DPEphos | Primary sulfonamides and alcohols | Solvent-free microwave conditions, fast reaction | researchgate.net |

| (Phosphinoxazoline)Ru(II) complex | Primary and secondary alcohols, diols | Air-stable catalyst, regioselective mono-amination of diols | nih.gov |

| Iridium complexes | Alcohols and amines | Cooperative catalysis for enantioselective amination | csic.es |

| Palladium-based catalysts | Primary and secondary alcohols | Efficient N-alkylation of amines with alcohols | nih.gov |

Biological Activities and Therapeutic Potentials of 4 1 Piperazinyl Benzylalcohol Derivatives

Broad Spectrum Biological Activities Exhibited by Piperazine-Containing Compounds

The piperazine (B1678402) scaffold is a privileged structure in drug discovery, consistently appearing in a plethora of approved drugs with diverse therapeutic applications. nih.govnih.gov Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to interact with a wide array of biological targets. nih.gov Compounds incorporating the piperazine ring have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antimalarial, and significant effects on the central nervous system, such as antidepressant and anxiolytic properties. silae.itresearchgate.net The structural flexibility of the piperazine ring allows for modifications at its nitrogen atoms, enabling the fine-tuning of a molecule's biological activity and selectivity. nih.gov This adaptability has made piperazine-containing compounds a focal point of research for developing new treatments for a multitude of diseases. silae.it

Exploration of Therapeutic Efficacy in Preclinical Models

The therapeutic potential of 4-(1-Piperazinyl)benzylalcohol derivatives has been extensively investigated in a variety of preclinical models, demonstrating significant efficacy in several key areas of pharmacology.

Antiproliferative and Cytotoxic Effects in Mammalian and Human Cancer Cell Lines

Derivatives of this compound have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against a wide range of human cancer cell lines. The versatility of the piperazine scaffold allows for the synthesis of diverse molecules that can interact with various molecular targets implicated in cancer progression. researchgate.net

One area of investigation has focused on benzothiazole-piperazine derivatives. These compounds have shown notable cytotoxic activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. cdnsciencepub.comwikipedia.orgnih.gov Further studies on these derivatives have indicated that they can induce apoptosis, a form of programmed cell death, by arresting the cell cycle. cdnsciencepub.comwikipedia.org For instance, certain aroyl substituted benzothiazole-piperazine compounds were found to be highly active, causing cell cycle arrest at the subG1 phase. wikipedia.org

Another promising group includes arylpiperazine derivatives, which have demonstrated potent anti-proliferative activity in different tumor cell lines. researchgate.net Research has highlighted the importance of the substituents on the aryl and piperazine rings for their cytotoxic efficacy. researchgate.net For example, novel thiazolinylphenyl-piperazines have shown a highly cytotoxic effect on triple-negative breast cancer cells (MDA-MB231) while exhibiting significant selectivity towards non-transformed cells. researchgate.net

Furthermore, the hybridization of the piperazine moiety with other pharmacologically active scaffolds, such as quinoline, has yielded potent anticancer agents. A series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives exhibited strong antiproliferative effects against renal cell carcinoma (UO-31). nih.govnih.gov Similarly, vindoline-piperazine conjugates have shown significant antiproliferative effects across a broad panel of 60 human tumor cell lines (NCI60). nih.goveuropa.eu Notably, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was particularly effective against the breast cancer cell line MDA-MB-468, while another with 1-bis(4-fluorophenyl)methyl piperazine was potent against the non-small cell lung cancer cell line HOP-92. nih.goveuropa.eu

The mechanism of action for many of these piperazine derivatives involves the induction of apoptosis and the disruption of the cell cycle. wikipedia.orgresearchgate.net Molecular docking studies have also suggested that some of these compounds can bind to key oncogenic proteins, further supporting their potential as anticancer therapeutics. ijrrjournal.com

Antiproliferative and Cytotoxic Effects of this compound Derivatives

| Derivative Class | Compound | Cancer Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|---|

| Benzothiazole-piperazine | Aroyl substituted derivatives (1h and 1j) | HUH-7, MCF-7, HCT-116 | Mechanism | Apoptosis via subG1 cell cycle arrest | wikipedia.org |

| Arylpiperazine | Phenyl ring substituted derivative | LNCaP (Prostate) | IC50 | 3.67 µM | researchgate.net |

| 4-Piperazinylquinoline | Compounds 8c and 8g | UO-31 (Renal) | Growth Percentage | -7% and -19% | nih.gov |

| Vindoline-piperazine conjugate | Compound with [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | GI50 | 1.00 µM | nih.goveuropa.eu |

| Vindoline-piperazine conjugate | Compound with 1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Non-small cell lung) | GI50 | 1.35 µM | nih.goveuropa.eu |

| Piperazine-linked bergenin hybrid | Compound 10f | Tongue Cancer Cells | Mechanism | Apoptosis induction | researchgate.net |

Anti-inflammatory Properties

Derivatives of this compound have demonstrated significant anti-inflammatory properties in various preclinical models. The piperazine scaffold has been identified as a promising nucleus for the development of novel anti-inflammatory agents. nih.govsilae.it

One study investigated the anti-inflammatory effects of a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182). In a carrageenan-induced paw edema model in mice, oral administration of LQFM182 significantly reduced edema formation. cdnsciencepub.com Furthermore, in a carrageenan-induced pleurisy model, the compound was found to decrease cell migration, particularly of polymorphonuclear cells, and reduce the activity of myeloperoxidase, an enzyme associated with inflammation. cdnsciencepub.com Crucially, this derivative also lowered the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), in the pleural exudate. cdnsciencepub.com

Another series of novel piperazine derivatives also exhibited noteworthy anti-inflammatory activity. wikipedia.orgnih.gov In a dose-dependent manner, these compounds led to the inhibition of nitrite production and a significant reduction in the generation of TNF-α. wikipedia.orgnih.gov For instance, at a concentration of 10 µM, one derivative inhibited TNF-α generation by up to 56.97%. wikipedia.orgnih.gov

The anti-inflammatory potential of piperazine-substituted indole derivatives has also been explored. Several of these compounds showed more potent anti-inflammatory activities than the standard drug, acetylsalicylic acid (ASA). nih.gov Molecular docking studies suggested that the anti-inflammatory mechanism of these compounds might involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

Anti-inflammatory Effects of this compound Derivatives

| Derivative Class | Compound | Preclinical Model | Key Finding | Source |

|---|---|---|---|---|

| Pyrazolyl-piperazine | (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy in mice | Reduced edema, cell migration, MPO activity, and levels of TNF-α and IL-1β. | cdnsciencepub.com |

| Novel Piperazine Derivatives | PD-1 | In vitro assay | Inhibited nitrite production by up to 39.42% and TNF-α generation by up to 56.97% at 10 µM. | wikipedia.orgnih.gov |

| Piperazine-substituted indole | Compound 11 | In vitro assay | Demonstrated 4.3-fold more potent anti-inflammatory activity than acetylsalicylic acid (ASA). | nih.gov |

| Pyrazolyl-piperazine | 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Carrageenan-induced paw edema and pleurisy in mice | Reduced edema, cell migration, and protein exudation. | researchgate.net |

Antimalarial Activity against Plasmodium Species

The emergence of drug-resistant strains of Plasmodium, the parasite responsible for malaria, has created an urgent need for novel antimalarial agents. Derivatives incorporating the this compound scaffold have shown considerable promise in this area.

A series of piperazine-containing 4(1H)-quinolones have been developed and evaluated for their antimalarial activity. cdnsciencepub.com Structure-activity relationship (SAR) studies revealed that compounds with a piperazine ring directly attached to the 4(1H)-quinolone core, or linked by a single methylene unit, exhibited more potent antiplasmodial effects. cdnsciencepub.com For instance, the N-phenylpiperazinyl-4(1H)-quinolone 8a was highly active against the W2 strain of Plasmodium falciparum with an EC50 value of 4.5 nM. cdnsciencepub.com Another derivative, the p-methoxybenzylpiper-azinyl-4(1H)-quinolone 8ae, also showed potent activity against the W2 strain with an EC50 of 12 nM. cdnsciencepub.com Notably, two of the piperazine-containing 4(1H)-quinolones were curative in the in vivo Thompson test and also demonstrated activity against the liver stages of the parasite. cdnsciencepub.com

In a different approach, a library of piperazine-tethered thiazole compounds was synthesized and screened for antiplasmodial activity against the chloroquine-resistant Dd2 strain of P. falciparum. silae.itwikipedia.org One of the hit compounds from this library demonstrated a potent antiplasmodial EC50 of 102 nM and a high selectivity of over 140. silae.itwikipedia.org

Aryl piperazine derivatives have also been investigated as potential antimalarial agents. In one study, five compounds from an aryl-alcohol series inhibited 50% of P. falciparum growth at concentrations of 10 µM or less. nih.gov The most active compound, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, had an IC50 of 0.5 µM against P. falciparum and was found to be 20-40 times more active against the parasite than against tumorigenic and non-tumorigenic cells. nih.gov

Antimalarial Activity of this compound Derivatives

| Derivative Class | Compound | Plasmodium falciparum Strain | Activity Metric | Value | Source |

|---|---|---|---|---|---|

| Piperazine-containing 4(1H)-quinolone | N-phenylpiperazinyl-4(1H)-quinolone 8a | W2 (chloroquine-resistant) | EC50 | 4.5 nM | cdnsciencepub.com |

| Piperazine-containing 4(1H)-quinolone | p-methoxybenzylpiper-azinyl-4(1H)-quinolone 8ae | W2 (chloroquine-resistant) | EC50 | 12 nM | cdnsciencepub.com |

| Piperazine-tethered thiazole | Hit compound 2291-61 | Dd2 (chloroquine-resistant) | EC50 | 102 nM | silae.itwikipedia.org |

| Aryl piperazine | 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol | FCR-3 (chloroquine-resistant) | IC50 | 0.5 µM | nih.gov |

Antinociceptive and Anti-allodynic Effects in Pain Models

Derivatives of this compound have demonstrated significant potential in the management of pain, exhibiting both antinociceptive and anti-allodynic effects in various preclinical models. These compounds are being explored as alternatives to traditional analgesics, which are often associated with undesirable side effects. cdnsciencepub.com

A series of arylpiperazine derivatives were synthesized and evaluated for their analgesic properties. cdnsciencepub.com Among these, 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (compound 18) and 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone (compound 19) showed potent activity in both the acetic acid-induced writhing test and the hot plate test in mice. cdnsciencepub.com They produced over 70% inhibition in the writhing test and significantly increased pain latency in the hot plate test. cdnsciencepub.com Furthermore, compound 18 was also effective in models of formalin-induced inflammatory pain and neuropathic pain, without causing sedative side effects. cdnsciencepub.com

In another study, a new series of benzylpiperazinyl derivatives were designed as σ1 receptor ligands, a promising target for pain treatment. silae.itijrrjournal.com The compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15) displayed high affinity for the σ1 receptor and produced dose-dependent antinociceptive and anti-allodynic effects in a mouse formalin assay and a chronic constriction injury (CCI) model of neuropathic pain. silae.itijrrjournal.com Importantly, this compound did not impair locomotor responses, suggesting a lack of sedative effects. silae.itijrrjournal.com

The antinociceptive effects of other piperazine derivatives have also been linked to the serotonergic and opioidergic systems. For example, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) reduced licking time in both the neurogenic and inflammatory phases of the formalin test and increased latency to thermal stimulus in the tail flick and hot plate tests, suggesting central analgesic mechanisms. nih.gov The antinociceptive effect of this compound was antagonized by a 5-HT1A receptor antagonist, indicating the involvement of the serotonergic pathway. nih.gov Similarly, the analgesic activity of certain thiazole-piperazine derivatives has been shown to involve the opioidergic system, as their effects were reversed by the opioid receptor antagonist naloxone. nih.gov

Antinociceptive and Anti-allodynic Effects of this compound Derivatives

| Derivative Class | Compound | Pain Model | Key Finding | Source |

|---|---|---|---|---|

| Arylpiperazine | 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (18) | Acetic acid-induced writhing, Hot plate, Formalin, Neuropathic pain | >70% inhibition in writhing test; increased latency by 116.0% in hot plate test. | cdnsciencepub.com |

| Benzylpiperazinyl | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | Formalin assay, Chronic constriction injury (CCI) | Dose-dependent antinociception and anti-allodynic effects. | silae.itijrrjournal.com |

| Pyrazolyl-piperazine | 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Formalin test, Tail flick, Hot plate | Reduced licking time in formalin test; increased latency to thermal stimulus. | nih.gov |

| Thiazole-piperazine | Compound 3c | Acetic acid-induced writhing | Showed significant antinociceptive effects, which were reversed by naloxone. | nih.gov |

Anxiolytic-like Behaviors and Central Nervous System Modulation

Derivatives of this compound have shown significant promise in the modulation of the central nervous system (CNS), particularly in exhibiting anxiolytic-like behaviors in preclinical models. The piperazine scaffold is a key component of many CNS-active drugs, and its derivatives are being actively investigated for the treatment of anxiety and other neurological disorders. silae.it

Several studies have demonstrated the anxiolytic potential of novel piperazine derivatives. For instance, in a study evaluating three new piperazine compounds, two of them, LQFM211 and LQFM213, elicited clear anxiolytic and antidepressant-like effects in mice, as assessed by the elevated plus maze and forced swimming tests, respectively. cdnsciencepub.com The mechanism of action for these compounds was suggested to involve the benzodiazepine and 5-HT1A receptor systems. cdnsciencepub.com

Another piperazine derivative, 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008), also displayed anxiolytic-like activity in the elevated plus maze and light-dark box tests. researchgate.net This effect was found to be mediated through the serotonergic pathway, as it was antagonized by a 5-HT1A receptor antagonist but not by a benzodiazepine antagonist. researchgate.net

The anxiolytic effects of arylpiperazine derivatives have also been linked to their interaction with the 5-HT and GABAergic systems. nih.gov Two new arylpiperazine derivatives, compounds 4p and 3o, confirmed anxiolytic effects in the elevated plus-maze test, with their mechanism of action suggesting a direct participation of 5-HT1A receptors and an indirect involvement of the GABAergic system. nih.gov

Furthermore, the compound 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) demonstrated anxiolytic-like activity in the open field test. This compound was also found to bind to α1B, 5-HT1A, and D2 receptors, highlighting its potential to modulate multiple neurotransmitter systems.

The modulation of the central nervous system by benzylpiperazine (BZP) itself is characterized by its stimulant properties, acting on the serotonergic and dopaminergic systems in a manner similar to MDMA. wikipedia.org It promotes the release and inhibits the reuptake of dopamine (B1211576), serotonin (B10506), and noradrenaline. nih.gov However, it's important to note that while BZP has stimulant effects, many of its derivatives, as discussed above, exhibit anxiolytic and depressant activities on the CNS.

Anxiolytic-like Effects and CNS Modulation of this compound Derivatives

| Derivative Class | Compound | Behavioral Test | Key Finding | Putative Mechanism of Action | Source |

|---|---|---|---|---|---|

| Novel Piperazine Derivatives | LQFM211 and LQFM213 | Elevated plus maze, Forced swimming test | Exhibited anxiolytic and antidepressant-like effects. | Involvement of benzodiazepine and 5-HT1A receptor systems. | cdnsciencepub.com |

| Pyrazolyl-piperazine | LQFM008 | Elevated plus maze, Light-dark box | Showed anxiolytic-like activity. | Mediated through the serotonergic pathway (5-HT1A receptors). | researchgate.net |

| Arylpiperazine | Compounds 4p and 3o | Elevated plus maze | Confirmed anxiolytic effects. | Direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. | nih.gov |

| Substituted Benzylpiperazine | LQFM180 | Open field test | Demonstrated anxiolytic-like activity. | Binds to α1B, 5-HT1A, and D2 receptors. |

Antimicrobial and Antifungal Potentials

The piperazine nucleus is a significant pharmacophore in the development of new antimicrobial and antifungal agents. manipal.edu Derivatives of this compound have been synthesized and evaluated against a range of pathogens, with many demonstrating considerable activity. The incorporation of the piperazine moiety is a key strategy in the design of novel antibacterial and antifungal compounds to combat emerging drug resistance. ijpsnonline.comresearchgate.net

Research has shown that 4-substituted-benzylpiperazinyl methanone derivatives exhibit notable biological activity. In one study, synthesized compounds were screened for antibacterial activity against Proteus vulgaris, Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, and for antifungal activity against Alternaria, Curvularia, Candida albicans, and Aspergillus niger. ijpsnonline.com Certain derivatives demonstrated significant antibacterial and antifungal effects when compared to standard drugs. ijpsnonline.com Similarly, other synthesized piperazine derivatives have shown significant properties when tested against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, and fungi such as Candida albicans and Aspergillus flavus. researchgate.net

The structural modifications of the piperazine scaffold play a crucial role in determining the antimicrobial spectrum and potency. For instance, a series of novel piperazine derivatives were evaluated against five bacterial strains (Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa) and two fungal strains (Candida albicans and Cryptococcus neoformans). nih.gov The results from such studies help in establishing structure-activity relationships, guiding the design of more effective antimicrobial agents. nih.gov The versatility of the piperazine ring allows for its integration with other heterocyclic systems, which has led to new compounds with potent antibacterial and antifungal profiles. manipal.edu

Table 1: Antimicrobial and Antifungal Activity of Selected Piperazine Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound Class | Target Organism | Activity/Result | Reference |

|---|---|---|---|

| 4-Substituted Benzylpiperazinyl Methanones | P. vulgaris, S. aureus, E. coli, B. subtilis | Good antibacterial activity observed for specific derivatives (IVb, IVd, IVf). | ijpsnonline.com |

| 4-Substituted Benzylpiperazinyl Methanones | Alternaria, Curvularia, C. albicans, A. niger | Good antifungal activity observed for specific derivatives (IVb, IVc, IVe). | ijpsnonline.com |

| Substituted Piperazine Derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Many synthesized compounds showed significant antibacterial properties. | researchgate.net |

| Substituted Piperazine Derivatives | C. albicans, A. niger, A. flavus, A. fumigatus | Many synthesized compounds showed significant antifungal properties. | researchgate.net |

| Novel 1,4-Diazinanes (Piperazines) | S. aureus, E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | Derivative 3e demonstrated the best performance against these bacteria. | nih.gov |

| Novel 1,4-Diazinanes (Piperazines) | C. albicans, C. neoformans | Compounds evaluated for antifungal potential. | nih.gov |

| Piperazinyl-4H-1,4-benzothiazines | Bacillus species (B. alkalophilus, B. subtilis, B. flexus) | Compounds demonstrated antibacterial activity. |

Antioxidant Profiles

Derivatives of piperazine have been investigated for their potential as antioxidants, which are crucial in combating oxidative stress linked to numerous diseases, including neurodegenerative disorders and cancer. nih.gov The piperazine ring can be coupled with various other chemical moieties known for their antioxidant properties to create novel compounds with enhanced activity. researchgate.net

Studies involving different in vitro antioxidant assays, such as DPPH (2,2′-Diphenyl-1-picrylhydrazyl), ABTS (2,2′-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)), and FRAP (ferric reducing/antioxidant power), have been used to evaluate these derivatives. nih.gov In one study, a series of new aryl/aralkyl substituted piperazine derivatives containing a methylxanthine moiety were synthesized and screened. The results indicated that the presence of a hydroxyl group in the compound's structure is essential for significant antioxidant properties. nih.gov For example, the compound 1-(3-(4-(4-hydroxyphenyl)piperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6 (3H,7H)-dione demonstrated the highest activity in a DPPH radical scavenging assay among the tested compounds. nih.gov

Similarly, flavones substituted with piperazinyl groups have been synthesized and evaluated. These compounds acted as effective scavengers of free radicals, including hydroxyl and DPPH radicals. nih.govresearchgate.net The antioxidant capacity of these derivatives is often influenced by the nature of the substituents on the piperazine ring and the core structure it is attached to. nih.gov Research indicates that compounds incorporating a benzothiazole group on the piperazine ring were more effective antioxidants than those with a 2-(2-hydroxyphenyl) pyrimidine group. nih.gov

Pharmacological Mechanisms of Action for 4 1 Piperazinyl Benzylalcohol Derivatives

Elucidation of Molecular Targets and Receptor Binding

The initial step in the pharmacological cascade for many drugs is the binding to specific molecular targets. Derivatives of 4-(1-Piperazinyl)benzylalcohol have been shown to interact with several crucial receptor systems, including G-Protein Coupled Receptors (GPCRs) and the Sigma-1 Receptor.

GPCRs represent a large family of transmembrane receptors that are primary targets for a vast array of pharmaceuticals. The activity of this compound derivatives has been characterized at several key GPCRs.

The Melanocortin-4 Receptor (MC4R) is a GPCR that plays a critical role in regulating energy homeostasis and appetite. nih.gov Its significance as a therapeutic target for obesity has driven the development of selective agonists. mdpi.com Research into piperazine-containing compounds has identified potent MC4R agonists. A series of agonists featuring a piperazine (B1678402) core with an ortho-substituted aryl sulfonamide demonstrated significant binding and functional activities at the MC4R, with values below 30 nM. nih.gov One of the most selective compounds in this series exhibited a potency at MC4R that was over 25,000-fold greater than at the Melanocortin-3 Receptor (MC3R) and 490-fold greater than at the Melanocortin-5 Receptor (MC5R). nih.gov This particular compound was also shown to reduce food intake in animal models, highlighting the therapeutic potential of targeting MC4R with piperazine derivatives. nih.gov

Table 1: Activity of Piperazine Derivatives at Melanocortin Receptors

| Compound Class | Target | Activity | Selectivity |

|---|

The 5-HT1A receptor, a subtype of the serotonin (B10506) receptor, is implicated in the modulation of mood and anxiety, making it a key target for antidepressants and anxiolytics. semanticscholar.org Numerous derivatives based on the arylpiperazine scaffold have been developed as high-affinity ligands for this receptor.

Studies have shown that modifications to the arylpiperazine structure significantly influence binding affinity. For instance, certain 4-alkyl-1-arylpiperazines bearing a tetralin moiety exhibit very high affinity and selectivity for the 5-HT1A receptor, with IC50 values as low as 0.3 nM. nih.gov Similarly, heterobicyclic phenylpiperazines with N4-alkyl substituents have displayed nanomolar affinity, with the elongation of the hydrocarbon chain enhancing this affinity; N-n-hexyl-substituted derivatives showed Ki values around 0.50 nM. nih.gov

Some piperazine derivatives demonstrate dual activity. Compounds have been designed to possess high affinity for both the 5-HT1A and sigma-1 receptors, with one such derivative showing a Ki of 0.44 nmol/L for the 5-HT1A receptor. d-nb.info Furthermore, specific compounds like 4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine (S15535) have been identified as selective 5-HT1A receptor partial agonists. nih.gov The introduction of bulky carbocyclic structures, such as adamantane, to the arylpiperazine core has also yielded highly selective ligands with Ki values as low as 1.2 nM. semanticscholar.orgmdpi.com

Table 2: Binding Affinities of Piperazine Derivatives at the 5-HT1A Receptor

| Derivative Class | Example Compound/Modification | Binding Affinity (Ki or IC50) |

|---|---|---|

| 4-Alkyl-1-arylpiperazines with tetralin moiety | 2-MeO-Ph, 2-pyridyl, and unsubstituted phenyl N-piperazine derivatives | IC50 ≈ 0.3 nM nih.gov |

| Heterobicyclic phenylpiperazines | N-n-hexyl-substituted derivatives | Ki ≈ 0.50 nM nih.gov |

| Dual 5-HT1A/σ1R Ligands | Compound 27 (Aryl piperazine derivative) | Ki = 0.44 nmol/L d-nb.info |

The Sigma-1 Receptor (σ1R) is a unique intracellular chaperone protein, distinct from GPCRs and opioid receptors, that modulates various signaling pathways and is a promising target for treating pain and neurological disorders. nih.gov Benzylpiperazine derivatives have been specifically designed as potent and selective σ1R ligands.

Structure-activity relationship studies have led to the development of compounds with exceptionally high affinity for the σ1R. For example, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a Ki value of 1.6 nM for the σ1R. nih.govnih.govacs.org This compound also showed high selectivity, with an affinity for σ1R that was 886 times greater than for the σ2R. nih.govnih.govacs.org Functional assays confirmed that this high-affinity ligand acts as a σ1R antagonist, producing significant antinociceptive and anti-allodynic effects in pain models without causing sedation. nih.govnih.govacs.org

Other research has focused on 1-aralkyl-4-benzylpiperazine derivatives, some of which possess remarkable nanomolar affinity for both sigma and 5-HT1A receptors. ebi.ac.uk This dual-target approach is being explored for the development of atypical antipsychotic agents. ebi.ac.uk The p-methoxybenzyl substituted piperazine has also been identified as having a high σ1-receptor affinity with a Ki of 12.4 nM. researchgate.net

Table 3: Binding Affinities of Benzylpiperazine Derivatives at the Sigma-1 Receptor

| Compound | Target | Binding Affinity (Ki) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ1R | 1.6 nM nih.govnih.govacs.org | 886 nih.govnih.govacs.org |

| p-methoxybenzyl substituted piperazine | σ1R | 12.4 nM researchgate.net | Not specified |

Interactions with G-Protein Coupled Receptors (GPCRs)

Enzyme Inhibition and Modulation Pathways

Beyond receptor binding, the pharmacological profile of this compound derivatives extends to the inhibition of key enzymes involved in physiological and pathological processes.

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation and pain. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

Several studies have investigated piperazine-containing compounds as COX inhibitors. A series of hybrid pyrazole analogues demonstrated potent anti-inflammatory activity, with specific compounds showing high selectivity for COX-2. dovepress.com For example, compounds 5s and 5u from this series exhibited potent COX-2 inhibitory activity with IC50 values of 2.51 µM and 1.79 µM, respectively, and selectivity indices comparable to the well-known COX-2 inhibitor, celecoxib. dovepress.com Similarly, phenylpiperazine derivatives of 1,4-benzodioxan have been identified as new and selective ligands for the COX-2 enzyme. nih.gov Other research on piperazine derivatives has confirmed their anti-inflammatory and anti-nociceptive effects, which are characteristic outcomes of COX inhibition. nih.govnih.gov

Table 4: COX Inhibition by Piperazine-Related Derivatives

| Compound Series/Derivative | Target | IC50 | Selectivity Index (SI) |

|---|---|---|---|

| Hybrid Pyrazole Analogue (5u) | COX-2 | 1.79 µM dovepress.com | 74.92 dovepress.com |

| Hybrid Pyrazole Analogue (5s) | COX-2 | 2.51 µM dovepress.com | 72.95 dovepress.com |

Topoisomerase I/II Inhibition in DNA Replication

Topoisomerases (Topo) are essential enzymes that regulate the topology of DNA, making them critical targets in cancer chemotherapy. Topoisomerase poisons function by trapping the enzyme-DNA complex, leading to DNA double-strand breaks and ultimately inducing apoptosis in cancer cells.

Derivatives incorporating the piperazine scaffold have been investigated as potential topoisomerase inhibitors. For instance, a series of new piperazine derivatives has been designed and shown to exhibit cytotoxic activity and induce apoptosis in cancer cells. Specifically, certain sulfonyl piperazine compounds have demonstrated inhibitory activity against Topoisomerase II (Topo II). The general structure of Topo II inhibitors often includes a planar polyaromatic system for DNA intercalation, a cationic group (like a protonated nitrogen-containing heterocycle) to interact with the DNA backbone, and a side chain that binds within the DNA minor groove. The design of novel 1,2-benzothiazine derivatives featuring a phenylpiperazine moiety was based on the structures of known Topo II inhibitors like dexrazoxane. Molecular docking studies have suggested that these compounds can bind to both the DNA-Topo II complex and the minor groove of DNA, indicating their potential as effective anticancer agents acting through this mechanism.

Histone Deacetylase (HDAC) Inhibition for Gene Expression Modulation

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression by modifying the acetylation state of histones and other proteins. The inhibition of HDACs, particularly specific isoforms like HDAC6, has emerged as a promising therapeutic strategy for a variety of diseases, including cancer and neurodegenerative disorders.

Benzylpiperazine derivatives have been successfully designed as selective HDAC6 inhibitors. By employing a hybrid strategy that combines structural features of HDAC6 inhibitors with those of brain-penetrant histamine (B1213489) H1 receptor antagonists, researchers have developed compounds with improved central nervous system (CNS) penetration. The general pharmacophore for HDAC inhibitors consists of a surface recognition "cap" group, a linker, and a zinc-binding group (ZBG). In several potent derivatives, the 1-benzhydryl piperazine or benzylpiperazine moiety serves as the cap group.

Structure-activity relationship (SAR) studies have revealed that the nature of the linker and the position of the ZBG (e.g., a hydroxamate group) on the phenyl ring are critical for both potency and selectivity. For example, transferring the hydroxamate from the para to the meta or ortho position can decrease inhibitory activity.

Table 1: In Vitro HDAC Inhibitory Activity of Selected Benzhydryl Piperazine Derivatives

| Compound | Linker | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |

|---|---|---|---|---|---|

| 6a | Butylene | 49 ± 2 | 26 ± 1 | 3.5 ± 0.3 | >10000 |

| 6b | Pentylene | 10 ± 1 | 12 ± 1 | 2.0 ± 0.2 | 1100 ± 10 |

| 6c | Hexylene | 20 ± 1 | 15 ± 1 | 2.0 ± 0.1 | 1000 ± 10 |

| 7a | p-phenylene | >10000 | >10000 | 11 ± 1 | >10000 |

Data is expressed as the mean ± SD of three independent experiments.

VLA-4/VCAM-1 Inhibitory Pathways

The interaction between very late antigen-4 (VLA-4, or α4β1 integrin) and vascular cell adhesion molecule-1 (VCAM-1) is a key process in the recruitment of leukocytes to sites of inflammation. Blocking this interaction is a validated therapeutic approach for chronic inflammatory diseases. VLA-4 is expressed on the surface of most leukocytes, and its binding to VCAM-1 on endothelial cells facilitates their adhesion and migration into tissues.

Quantitative Structure-Activity Relationship (QSAR) studies on these piperazinyl phenylalanine derivatives have provided insights into the structural features that govern their VLA-4/VCAM-1 inhibitory activity. These models indicate that the presence of chlorine atoms and specific fourth-order fragmentation patterns in the molecular structure are favorable for inhibition. Conversely, increased lipophilicity and the presence of a nitrogen atom bonded to an aromatic ring were found to be detrimental to activity. The research led to the discovery of compounds like the dichlorobenzoyl derivative 12aa , which demonstrated good oral availability and efficacy in in-vivo models.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE increases the concentration of acetylcholine in the synaptic cleft, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Several series of benzylpiperazine derivatives have been synthesized and evaluated as potential AChE inhibitors. One such series, 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, showed significant inhibitory potential. SAR studies on these compounds revealed that electron-withdrawing groups (such as Cl, F, and NO₂) on the phenyl ring, particularly at the ortho and para positions, enhance inhibitory potency.

Another series, 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, also produced potent AChE inhibitors. The inhibitory activity was found to be dependent on the nature of the substituent on the sulfonyl group.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzylpiperazine Derivatives

| Compound | Substituent on Phenyl Ring | AChE IC₅₀ (μM) |

|---|---|---|

| 4a | 2-Cl | 0.91 ± 0.045 |

| 4b | 3-Cl | 85 ± 12 |

| 4c | 4-Cl | 26 ± 5 |

| 4d | 2-F | 2.5 ± 0.3 |

| 4g | 3-OCH₃ | 5.5 ± 0.7 |

| 4j | 2-NO₂ | 2.9 ± 0.4 |

| Donepezil | Reference Drug | 0.14 ± 0.03 |

Neurotransmitter System Engagement

Beyond direct enzyme inhibition, this compound derivatives also exert significant effects through the modulation of major neurotransmitter systems in the brain, including the GABAergic and serotonergic pathways.

GABAergic System Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian brain. Modulators of the GABA-A receptor can produce anxiolytic, sedative, and anticonvulsant effects.

Research has shown that the neuropharmacological effects of certain piperazine derivatives are mediated, in part, through the GABAergic system. For example, the anxiolytic-like activity of the piperazine derivative LQFM192 was found to be blocked by pretreatment with flumazenil, an antagonist of the benzodiazepine site on the GABA-A receptor. This finding indicates that the compound's anxiolytic effects are dependent on its interaction with this specific site.

Studies on structurally related compounds like piperine have further elucidated the interaction with GABA-A receptors. Piperine and its derivatives can potentiate GABA-induced chloride currents across a range of GABA-A receptor subtypes. This modulation does not appear to require the γ-subunit, suggesting a potential binding site involving only the α and β subunits of the receptor. These findings suggest that piperazine-containing structures can serve as scaffolds for the development of novel GABA-A receptor modulators.

Involvement in Serotonergic Pathways

The serotonergic system is deeply involved in the regulation of mood, anxiety, and cognition. Many antidepressant and anxiolytic drugs target this system.

The anxiolytic and antidepressant-like activities of several novel piperazine derivatives have been linked to the serotonergic pathway. The effects of compounds LQFM180 and LQFM192 in behavioral tests were reversed by pretreatment with serotonergic antagonists like WAY-100635 or by depleting serotonin with p-chlorophenylalanine (PCPA). This indicates a crucial role for the serotonergic system in mediating their behavioral effects. Competition binding assays have shown that some of these derivatives can directly bind to serotonin receptors, such as the 5-HT1A receptor. The antidepressant-like effect of another piperazine derivative, PPMP, was also shown to involve the serotonergic system.

Structure Activity Relationship Sar Studies and Rational Design of 4 1 Piperazinyl Benzylalcohol Analogues

Influence of Substituent Variations on Biological Potency and Selectivity

The core structure of 4-(1-piperazinyl)benzylalcohol offers multiple points for chemical modification, each contributing uniquely to the molecule's interaction with biological targets. These include the benzyl (B1604629) alcohol moiety, the piperazine (B1678402) ring, and the linker connecting them.

The benzyl alcohol portion of the molecule is a key structural feature that can be readily modified to explore its impact on biological activity. nih.gov Chiral benzyl alcohol is a prevalent scaffold in many pharmaceutical compounds. nih.gov Research into benzyl alcohol derivatives has shown that substitutions on the benzene (B151609) ring significantly alter their chemical and biological properties. ontosight.ai

For instance, the introduction of a methoxy (B1213986) group at the para-position of the benzyl alcohol has been a subject of investigation. ontosight.ai The hydroxyl group of the benzyl alcohol can undergo substitution reactions, allowing for the introduction of other functional groups. Furthermore, the stereochemistry of the benzylic alcohol is crucial, as different stereoisomers can exhibit distinct biological activities due to the homochiral nature of biological targets like enzymes and receptors. nih.gov The development of methods for the stereodivergent synthesis of benzylic alcohol derivatives allows for the creation of specific stereoisomers for biological evaluation. nih.gov

| Modification on Benzyl Alcohol Moiety | Observed Effect on Biological Activity |

| Introduction of a 4-methoxy group | Alters chemical and biological properties. ontosight.ai |

| Substitution of the hydroxyl group | Allows for the creation of diverse derivatives. |

| Control of stereochemistry | Crucial for modulating biological activity due to interactions with chiral biological targets. nih.gov |

The piperazine ring is a common motif in many biologically active compounds and serves as a versatile scaffold for introducing a variety of substituents. ontosight.ai The nitrogen atoms of the piperazine ring can be functionalized to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affect its pharmacokinetic profile. nih.govontosight.ai

For example, N-alkylation of the piperazine ring is a straightforward method to introduce diverse functional groups. nih.gov The nature of the substituent on the piperazine nitrogen can significantly influence the compound's interaction with its biological target. Studies on related piperazine-containing compounds have shown that substitutions on this ring can affect potency and selectivity. nih.gov For instance, the introduction of different aryl or alkyl groups can lead to varying affinities for different receptors. acs.org The ionizable nature of the piperazine ring can also be exploited to enhance aqueous solubility. nih.gov

| Modification on Piperazine Ring | Observed Effect on Biological Activity |

| N-alkylation | Provides an easy route to access highly functionalized analogues. nih.gov |

| Introduction of aryl or alkyl groups | Can influence receptor affinity and selectivity. acs.org |

| Utilization of ionizable nature | Can enhance aqueous solubility. nih.gov |

The "linker" in the context of this compound analogues refers to the connection between the piperazine moiety and other parts of the molecule that might be introduced for specific targeting or to modulate activity. The nature of this linker is critical for proper target engagement. symeres.comnih.gov Linkers can be designed to be either cleavable or non-cleavable, depending on the desired mechanism of action. symeres.comnih.gov

| Linker Characteristic | Influence on Target Engagement |

| Cleavability | Determines the mechanism of drug release at the target site. symeres.comnih.gov |

| Length and Flexibility | Affects the orientation and binding affinity of the molecule within the target's binding pocket. symeres.com |

| Polarity | Influences the solubility and overall pharmacokinetic properties of the conjugate. symeres.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. mdpi.com This approach is instrumental in understanding the relationship between a molecule's structure and its biological function, thereby guiding the design of new, more effective compounds. mdpi.commdpi.com

The development of a QSAR model begins with a dataset of compounds with known biological activities. mdpi.com For these compounds, a variety of molecular descriptors are calculated, which are numerical representations of their structural and physicochemical properties. nih.govresearchgate.net Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then employed to establish a mathematical relationship between these descriptors and the observed biological activity. nih.govresearchgate.net

The goal is to create a model that can accurately predict the activity of new, untested compounds. mdpi.com The predictive power of these models is rigorously validated using external test sets of compounds that were not used in the model's development. nih.gov Successful QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. mdpi.com

| QSAR Modeling Step | Description |

| Data Set Compilation | A collection of compounds with experimentally determined biological activities. mdpi.com |

| Descriptor Calculation | Generation of numerical values representing the structural and physicochemical properties of the molecules. nih.govresearchgate.net |

| Model Building | Use of statistical methods like MLR or ANN to correlate descriptors with biological activity. nih.govresearchgate.net |

| Model Validation | Assessment of the model's predictive ability using an independent set of compounds. nih.gov |

A crucial outcome of QSAR studies is the identification of the key molecular descriptors that have the most significant impact on biological activity. These descriptors provide insights into the physicochemical properties that are either favorable or detrimental to the desired biological effect.

Commonly identified descriptors include:

Electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to a molecule's ability to donate or accept electrons. researchgate.net

Steric properties: Descriptors related to the size and shape of the molecule. acs.org

Hydrophobicity: Often represented by the partition coefficient (logP), which influences how a molecule distributes between aqueous and lipid environments. researchgate.net

Topological descriptors: Numerical values that describe the connectivity of atoms within a molecule. researchgate.net

For piperazine derivatives, studies have shown that descriptors like molar refractivity, topological polar surface area, and aqueous solubility can be significantly correlated with their biological inhibitory activity. researchgate.net By understanding which descriptors are most influential, medicinal chemists can make more informed decisions about which parts of the this compound scaffold to modify to enhance its therapeutic potential.

Stereochemical Considerations in Ligand-Target Recognition

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the interaction between a ligand and its biological target. For analogues of this compound, the chiral center at the benzylic carbon—the carbon atom bonded to the hydroxyl group—plays a pivotal role in determining binding affinity and functional activity at various receptors. The specific orientation of the hydroxyl group and the aromatic ring relative to the piperazine moiety can lead to significant differences in how the molecule fits into the binding pocket of a receptor.

Research into related piperazine structures has consistently underscored the importance of stereochemistry in rational drug design. For instance, studies on piperazine-based kappa-opioid receptor agonists revealed that stereoisomers with an (S,S)-configuration exhibited the highest receptor affinity, with one such compound showing a Ki value of 0.67 nM. nih.gov This highlights that even subtle changes in the spatial arrangement of substituents on the piperazine ring and its appendages can drastically alter biological activity. nih.gov

In the context of benzyl alcohol derivatives, investigations into ligands for the melanocortin-4 receptor (MC4R) have provided direct evidence of stereochemical importance. A study on a series of piperazinebenzylalcohols identified several compounds with low nanomolar binding affinities (Ki <10 nM). researchgate.net Subsequent resolution of the stereocenter in a related benzylic piperazine series revealed that the R-enantiomer was more active, confirming that one enantiomer can be significantly more potent than the other. researchgate.net This enantiomeric preference is attributed to the specific interactions, such as hydrogen bonds and hydrophobic contacts, that only the correctly oriented functional groups of one stereoisomer can form within the chiral environment of the receptor's binding site.

The differential activity between enantiomers necessitates their separation and individual evaluation, a process often achieved using chiral chromatography. mdpi.com The ability to distinguish between stereoisomers is fundamental to understanding the precise molecular interactions that govern ligand recognition and to designing more potent and selective therapeutic agents. researchgate.net

Table 1: Stereoselectivity in Piperazine-Based Ligands This table presents data from various studies on piperazine derivatives, illustrating the impact of stereochemistry on receptor binding affinity. Note that these are related analogues, not direct derivatives of this compound, but the principles of stereoselectivity are directly applicable.

| Compound Class/Analogue | Receptor Target | Stereoisomer | Binding Affinity (Ki) | Source |

| Methylated GR-89.696 Analogue | Kappa-Opioid Receptor | (S,S)-8 | 0.67 nM | nih.gov |

| Piperazinebenzylalcohol Analogue | Melanocortin-4 Receptor | 14a | < 10 nM | researchgate.net |

| Piperazinebenzylalcohol Analogue | Melanocortin-4 Receptor | 14g | < 10 nM | researchgate.net |

| Benzylic Piperazine Derivative | Melanocortin-4 Receptor | R-enantiomer | More Active | researchgate.net |

| Benzylic Piperazine Derivative | Melanocortin-4 Receptor | S-enantiomer | Less Active | researchgate.net |

Preclinical Toxicity Research and Safety Pharmacology of 4 1 Piperazinyl Benzylalcohol Derivatives

Mechanistic Investigations of Toxicity Pathways

Understanding the mechanisms by which 4-(1-Piperazinyl)benzylalcohol derivatives may exert toxic effects is fundamental to predicting and mitigating potential adverse events. Research on related piperazine (B1678402) and benzyl (B1604629) alcohol compounds has shed light on several key pathways.

Studies on various piperazine derivatives have identified several cellular and biochemical markers that indicate potential toxicity. For instance, research on benzylpiperazine and benzoylpiperazine has demonstrated their capacity to induce oxidative stress in dopaminergic human neuroblastoma cells (SH-SY5Y). nih.gov Key markers of this toxicity include the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation. nih.gov Furthermore, these compounds have been shown to inhibit mitochondrial complex-I activity, a critical component of the electron transport chain, leading to mitochondrial dysfunction. nih.gov The stimulation of apoptosis, or programmed cell death, is another significant finding, with observed changes in the expression of regulatory proteins such as Bax and Bcl-2, and the activation of caspase-3. nih.gov

Cytotoxicity assays are a common method to evaluate the direct toxic effects of compounds on cells. For example, in vitro studies on certain piperazine-linked 1,8-naphthalimide-arylsonyl derivatives assessed cellular viability to determine their cytotoxic potential. nih.govmdpi.com A decrease in cell viability is a direct indicator of a compound's toxicity. mdpi.com

Table 1: Cellular and Biochemical Markers of Toxicity for Piperazine Derivatives

| Marker | Effect | Implication | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Increased generation | Oxidative stress, cellular damage | nih.gov |

| Lipid Peroxidation | Increased | Cell membrane damage | nih.gov |

| Mitochondrial Complex-I Activity | Inhibition | Impaired cellular respiration, energy depletion | nih.gov |

| Caspase-3 | Activation | Induction of apoptosis | nih.gov |

This table is interactive. Click on the headers to sort.

The potential for organ-specific toxicity is a significant concern in preclinical safety assessment. The benzyl alcohol component of this compound is of particular relevance here. High doses of benzyl alcohol have been associated with mitochondrial dysfunction and cell death, which can contribute to organ damage. nih.govresearchgate.net

While direct evidence for this compound is lacking, reports on benzyl alcohol itself indicate a potential for renal toxicity. For instance, benzyl alcohol has been linked to cases of metabolic acidosis, which can be associated with renal tubular dysfunction. europa.eu This suggests that at high concentrations, the benzyl alcohol moiety could potentially contribute to kidney-related adverse effects.

Both piperazine and benzyl alcohol derivatives have been associated with neurological effects. As mentioned previously, benzylpiperazine and benzoylpiperazine have demonstrated neurotoxic mechanisms in vitro, including the induction of oxidative stress and apoptosis in neuronal cells. nih.gov